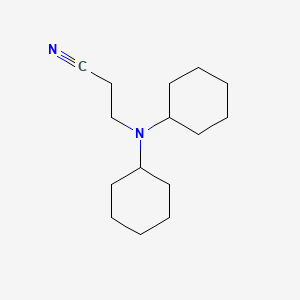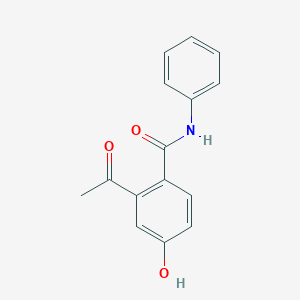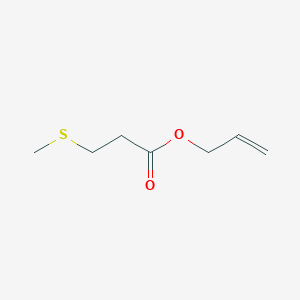
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hydroxyimino group attached to a 3,4-dimethylphenyl ring, which contributes to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium typically involves the reaction of 3,4-dimethylphenylamine with nitrous acid under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes hydrolysis to yield the desired hydroxyimino compound. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium: shares similarities with other hydroxyimino compounds, such as (Z)-(2,4-dimethylphenyl)-hydroxyimino-oxidoazanium and (Z)-(3,5-dimethylphenyl)-hydroxyimino-oxidoazanium.
Nitroso derivatives: Compounds like nitrosobenzene exhibit similar reactivity patterns.
Uniqueness
Structural Features: The presence of the 3,4-dimethylphenyl ring distinguishes it from other hydroxyimino compounds, influencing its reactivity and interaction with biological targets.
Reactivity: The specific arrangement of functional groups in this compound contributes to its unique chemical behavior, making it a valuable compound for various applications.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-8(5-7(6)2)10(12)9-11/h3-5,11H,1-2H3/b10-9- |
InChIキー |
FXPFBKKPXWLVKW-KTKRTIGZSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)/[N+](=N/O)/[O-])C |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=NO)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)

![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
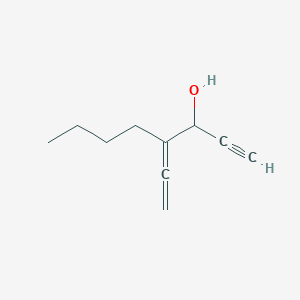
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
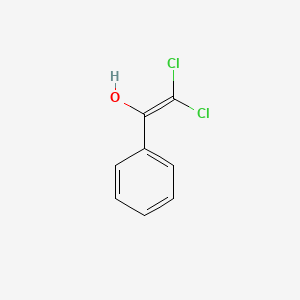
![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)
